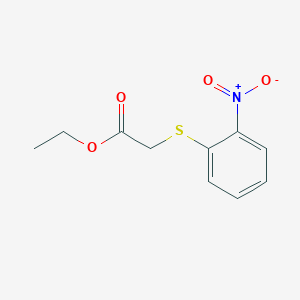

Ethyl 2-((2-nitrophenyl)thio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJBUPPYBALQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2 Nitrophenyl Thio Acetate and Analogues

Classical and Contemporary Approaches to C-S Bond Formation

The construction of the aryl thioether linkage is central to synthesizing the target molecule and its analogues. Methodologies range from traditional nucleophilic aromatic substitution, which leverages the inherent reactivity of activated aromatic systems, to modern transition metal-catalyzed reactions that offer broader substrate scope and milder conditions.

Nucleophilic substitution is a fundamental approach for forming C-S bonds. This can be accomplished either by the S-arylation of a thiolate species, where the sulfur acts as the nucleophile attacking an aromatic ring, or by the alkylation of a thiol precursor, where a sulfur-centered nucleophile attacks an aliphatic carbon.

The S-arylation of a thiolate is a direct method for forming the aryl-sulfur bond. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acsgcipr.org For the synthesis of Ethyl 2-((2-nitrophenyl)thio)acetate, this involves the reaction of a thiolate derived from ethyl 2-mercaptoacetate with an activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene.

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the ortho position to the leaving group (e.g., a halide), is crucial. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. acsgcipr.org The reaction is typically carried out in the presence of a base, which deprotonates the ethyl 2-mercaptoacetate to generate the more nucleophilic thiolate anion.

Common bases used for this transformation include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP). acsgcipr.org

Table 1: Examples of SNAr Reactions for Aryl Thioether Synthesis

| Aryl Halide | Thiol | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Ethyl 2-mercaptoacetate | K₂CO₃ | DMF | Room Temp. | High | General SNAr acsgcipr.org |

| 1-Chloro-2-nitrobenzene | Ethyl 2-mercaptoacetate | NaH | NMP | Elevated Temp. | Good | General SNAr acsgcipr.org |

An alternative nucleophilic substitution strategy involves the alkylation of an aryl thiol precursor. For the target molecule, this route would utilize 2-nitrobenzenethiol or an analogue, such as 2-nitro-4-(trifluoromethyl)benzenethiol. biosynth.comontosight.ai The thiol is first deprotonated with a base to form a potent thiolate nucleophile. This thiolate then displaces a halide from an alkylating agent, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in a standard SN2 reaction to form the desired thioether. nih.gov

This method is highly efficient and widely used for preparing thioacetates from various thiol precursors. thieme-connect.de The choice of base is critical and can range from mild options like potassium carbonate (K₂CO₃) to stronger bases, depending on the acidity of the thiol. The reaction is typically performed in polar aprotic solvents like acetonitrile (B52724) or DMF to facilitate the SN2 pathway. nih.gov

A specific example involves the reaction of 2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one with ethyl bromoacetate in acetonitrile using K₂CO₃ as the base, which yielded the corresponding ethyl acetate (B1210297) derivative in 92% yield. nih.gov This demonstrates the general applicability of this alkylation strategy.

Table 2: Representative Alkylation Reactions of Thiol Precursors

| Thiol Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Nitrobenzenethiol | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp., 8h | 92% (analogous) | nih.gov |

| General Alkyl Halide | Potassium thioacetate (B1230152) | - | Methanol | Reflux | Excellent | ias.ac.in |

Transition metal catalysis has revolutionized C-S bond formation, providing powerful alternatives to classical methods. Palladium and copper complexes are particularly effective in mediating the cross-coupling of sulfur nucleophiles with aryl electrophiles, often under milder conditions and with greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a robust tool for the synthesis of S-aryl thioacetates. These methods typically involve the coupling of an aryl bromide or triflate with a thiol source, such as potassium thioacetate. A key advantage is the ability to use less reactive aryl halides compared to those required for SNAr reactions.

One effective protocol utilizes a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine (B1218219) ligand such as CyPF-tBu (1-dicyclohexylphosphino-1',2',3',4',5',6'-hexaphenyl-ferrocene). researchgate.net This catalytic system can mediate the coupling of various aryl bromides with potassium thioacetate in a solvent like toluene (B28343) at elevated temperatures, affording the corresponding S-aryl thioacetates in good to excellent yields. Notably, this particular method proceeds without the need for a base. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

| Aryl Halide/Triflate | Thiol Source | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | Potassium thioacetate | Pd₂(dba)₃ | CyPF-tBu | Toluene | 110°C | Good to Excellent | researchgate.net |

| Aryl Triflates | Potassium thioacetate | Pd₂(dba)₃ | CyPF-tBu | Toluene | 110°C | Good to Excellent | researchgate.net |

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established and cost-effective method for preparing aryl thioethers. nih.govwikipedia.org These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst to couple an aryl halide with a thiol or thiolate. wikipedia.orguu.nl

Modern variations of the Ullmann reaction often utilize a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions. Ligands such as 1,10-phenanthroline (B135089) have been shown to be effective. researchgate.net For instance, S-aryl thioacetates can be prepared in good to excellent yields by reacting aryl iodides with potassium thioacetate using a CuI/1,10-phenanthroline catalytic system in toluene at 100°C. researchgate.net

Ligand-free protocols have also been developed. An efficient and simple system for coupling aryl iodides with various thiophenols uses a low amount of CuI without any additional ligand in a polar solvent like N-methylpyrrolidinone (NMP) with potassium carbonate as the base. uu.nl These copper-catalyzed methods are valued for their operational simplicity and the use of an inexpensive, earth-abundant metal catalyst. organic-chemistry.orgresearchgate.netscispace.com

Table 4: Copper-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol/Thiolate Source | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodides | Potassium thioacetate | CuI | 1,10-Phenanthroline | - | Toluene | 100°C | Good-Excellent | researchgate.net |

| Aryl Iodides | Thiophenols | CuI (1-2.5 mol%) | None | K₂CO₃ | NMP | 110°C | Good-Excellent | uu.nl |

| Aryl Iodides | Arylthioureas | CuI (5 mol%) | None | K₂CO₃ | DMSO | 100°C | 63-88% | organic-chemistry.org |

Thiol-Free Reagent Systems

The traditional synthesis of thioethers often involves the use of thiols, which are notorious for their foul smell, air sensitivity, and propensity to oxidize into disulfides. mdpi.comnih.gov To circumvent these issues, significant research has been directed towards thiol-free reagent systems.

Application of Xanthate Derivatives

A prominent thiol-free strategy involves the use of xanthate derivatives as stable, odorless, and low-cost thiol surrogates. mdpi.comresearchgate.net Xanthates, such as potassium O-alkyl dithiocarbonates (ROCS₂K), serve as effective sulfurizing agents in both transition-metal-catalyzed and transition-metal-free reactions. researchgate.netresearchgate.net These reagents can be easily prepared on a large scale from inexpensive alcohols and carbon disulfide. researchgate.net

The synthesis of aryl thioethers using xanthates typically proceeds through the nucleophilic substitution or cross-coupling of aryl halides. mdpi.comresearchgate.net This transformation offers a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. mdpi.comnih.gov The reaction mechanism is believed to involve the formation of xanthate intermediates, which then yield the desired thioether. mdpi.comresearchgate.net For instance, the reaction of diaryliodonium salts with xanthate salts provides an operationally simple, thiol-free method for synthesizing alkyl aryl thioethers with high functional group tolerance. nih.gov This approach is even applicable to the late-stage C-H functionalization of complex molecules. nih.gov

Recent studies have demonstrated a simple and effective green method for synthesizing alkyl aryl thioether derivatives using ROCS₂K, highlighting its role as a versatile thiol-free sulfurizing and alkylating reagent. mdpi.com

| Reagent Type | Key Advantages | Reaction Type | Ref. |

| Xanthate Derivatives (ROCS₂K) | Odorless, stable, low-cost, readily available | Nucleophilic Substitution, Cross-Coupling | mdpi.comresearchgate.net |

| Diaryliodonium Salts | High functional group tolerance, applicable to late-stage functionalization | Thiol-free C-S bond formation | nih.gov |

Green Chemistry Principles in the Synthesis of Aryl Thioethers

The integration of green chemistry principles is a driving force in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. This is particularly relevant in the synthesis of aryl thioethers, where traditional methods often employ hazardous materials.

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the reduction or elimination of harmful organic solvents. nanomaterchem.com Research has explored the use of more benign solvent systems, such as polar aprotic solvents like DMF, or even aqueous environments. organic-chemistry.orgjst.go.jp While many traditional cross-coupling reactions for C-S bond formation rely on organic solvents, progress is being made in developing water-compatible protocols. nanomaterchem.comorganic-chemistry.org For example, an efficient method for synthesizing asymmetric and symmetric sulfides uses sulfur powder in Polyethylene glycol (PEG), a greener solvent, with a reusable nanocatalyst. nanomaterchem.com

Development of Sustainable Catalytic Systems

There is a significant push to develop more sustainable catalytic systems that move away from expensive and toxic heavy metals. acsgcipr.org While palladium-based catalysts are common in Buchwald-Hartwig conditions for C-S bond formation, interest is growing in catalysts based on more abundant and less toxic base metals like copper, cobalt, nickel, and iron. acsgcipr.org

Key developments in sustainable catalysis include:

Transition-Metal-Free Systems : An acid-mediated, transition-metal-free method has been developed for coupling thiols and thioethers with diaryliodonium salts. organic-chemistry.org This process operates under acidic conditions and tolerates air and moisture, improving its practicality. organic-chemistry.org

Copper-Catalyzed Reactions : Ligand-free copper iodide (CuI) or copper(I) oxide (Cu₂O) salts have been shown to effectively catalyze the formation of aryl-sulfur bonds under relatively mild conditions, offering good chemoselectivity.

Reusable Nanocatalysts : The use of magnetic nanocatalysts, such as CuFe₂O₄, allows for the efficient synthesis of sulfides from aryl halides and elemental sulfur. nanomaterchem.com A major advantage of this system is the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, allowing for its reuse. nanomaterchem.com

Photochemical Organocatalysis : An innovative, thiol-free organocatalytic protocol uses visible light to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild conditions. nih.gov This method employs a simple sulfur source, tetramethylthiourea, which reacts with photochemically generated aryl radicals. nih.gov

| Catalytic System | Key Features | Sustainability Aspect | Ref. |

| Acid-Mediated | Transition-metal-free; tolerates air and moisture | Avoids transition metals | organic-chemistry.org |

| Copper Salts (CuI, Cu₂O) | Ligand-free; mild conditions | Uses an inexpensive, less toxic metal | |

| CuFe₂O₄ Nanocatalyst | Magnetic, reusable, thiol-free (uses S₈) | Catalyst recyclability, use of elemental sulfur | nanomaterchem.com |

| Photochemical Organocatalysis | Metal-free, thiol-free, mild conditions, visible light | Avoids metals and thiols; energy-efficient | nih.gov |

Novel Synthetic Routes and Advanced Methodologies

Beyond green chemistry, research continues to uncover fundamentally new ways to construct the C-S bonds found in aryl thioethers, providing alternative pathways to molecules like this compound.

Strategies for Incorporating the Nitrophenylthio Moiety

The direct and efficient incorporation of the nitrophenylthio group is a key challenge. One novel and versatile strategy involves the activation and functionalization of C(aryl)–C(OH) bonds in aryl alcohols. nih.gov In this approach, an aryl alcohol such as 1-(2-nitrophenyl)ethanol (B14764) can be used as an arylation reagent. nih.gov Through a copper-catalyzed process using oxygen as a benign oxidant, the C(aryl)–C(OH) bond is cleaved, and the resulting aryl species is coupled with a sulfur source to form the corresponding thioether. nih.gov This method effectively converts a range of aryl alcohol substrates into thioether products in moderate to excellent yields. nih.gov

The mechanism is proposed to involve the oxidation of the alcohol to an aryl acid intermediate, followed by a decarboxylative functionalization cycle catalyzed by the same copper catalyst to generate the final thioether product. nih.gov This represents a significant departure from traditional cross-coupling reactions that rely on aryl halides.

Other advanced methods that can be applied to incorporate this moiety include decarbonylative cross-coupling reactions. nih.govorganic-chemistry.org For instance, rhodium-catalyzed decarbonylation of thioesters provides a route to valuable thioethers without the need for phosphine ligands or inorganic bases. organic-chemistry.org Such emerging technologies address challenges encountered in traditional synthesis and open new avenues for creating complex molecules containing the nitrophenylthio moiety. nih.gov

Considerations for Scalability and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of reaction parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. The primary synthetic route to this compound is the S-alkylation of 2-nitrothiophenol (B1584256) with an ethyl haloacetate (such as ethyl bromoacetate or chloroacetate) in the presence of a base. Process optimization focuses on maximizing yield and purity while minimizing costs, reaction times, and waste generation.

Key considerations for the scalability of this synthesis include the choice of reagents, reaction conditions, catalytic systems, and downstream processing. For aryl thioethers, particularly those activated by electron-withdrawing groups like a nitro group, nucleophilic aromatic substitution (SNAr) is a viable pathway. However, the more common S-alkylation of the corresponding thiolate is often more efficient and is the focus of optimization efforts.

Reaction Parameters and Optimization

Several factors critically influence the scalability of the synthesis. These include the choice of base, solvent, reaction temperature, and the potential use of catalysts to enhance reaction rates and selectivity.

Base Selection: The choice of base is crucial for the deprotonation of the thiophenol to form the more nucleophilic thiolate anion. While strong bases like sodium hydride or alkoxides (e.g., sodium ethoxide) can be effective, their use on a large scale can present safety and handling challenges. Milder, less expensive inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often preferred in industrial settings. ijche.com The use of a solid base in a solid-liquid system can simplify product work-up. ijche.com

Solvent Selection: The solvent must be chosen based on its ability to dissolve reactants, its boiling point, cost, and environmental impact. Common solvents for this type of reaction include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. While effective, these solvents can be difficult to remove and may have associated toxicity. Alternative, greener solvents are often sought for industrial processes. The selection of the solvent also plays a role in the reaction kinetics and the solubility of the base used.

Temperature Control: The S-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions. Operating at the lowest possible temperature that still affords a high conversion rate is ideal.

Catalysis: To improve reaction kinetics, especially when using milder bases or lower temperatures, phase-transfer catalysis (PTC) is a highly effective strategy for large-scale synthesis. ijche.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-hexylammonium bromide), facilitates the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the reaction with the ethyl haloacetate occurs. ijche.com This technique can significantly increase reaction rates, allow for the use of less expensive inorganic bases, and enable milder reaction conditions. ijche.com The use of ultrasound (sonocatalysis) in conjunction with PTC has also been shown to enhance reaction rates for analogous systems. ijche.com

Process Optimization Study for an Analogous System

Table 1: Effect of Process Parameters on the Synthesis of Ethyl 2-(4-nitrophenoxy)acetate using PTC

| Parameter | Conditions Investigated | Optimal Condition/Observation | Impact on Scalability |

|---|---|---|---|

| Stirring Rate | 400 - 1200 rpm | Rate increased up to 800 rpm, then plateaued | Ensures efficient mixing and mass transfer between phases; crucial for reproducibility on a large scale. |

| Catalyst Type | Various quaternary ammonium salts | Tetra-n-hexylammonium bromide (THAB) showed high efficiency | Catalyst choice impacts efficiency and cost. Lipophilicity of the catalyst is key for solid-liquid PTC. |

| Catalyst Loading | Varied concentrations | Reaction rate increases with catalyst loading | Optimization is needed to balance reaction speed against catalyst cost and removal. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, etc. | Anhydrous potassium carbonate (K₂CO₃) was effective and mild | Use of mild, inexpensive, and solid bases simplifies handling and work-up procedures. |

| Solvent | Toluene, Chlorobenzene, etc. | Chlorobenzene was used in the study | Solvent choice affects reaction rate, safety, and environmental footprint. Green solvent alternatives are a key goal. |

| Temperature | 30 - 60 °C | The reaction rate increased with temperature (studied at 50°C) | Lower temperatures are preferred for safety and energy efficiency; PTC can enable lower operating temperatures. |

This table is generated based on findings from a study on an analogous ether compound. ijche.comijche.com

Alternative Reagents and Green Chemistry

For large-scale production, minimizing the use of hazardous or unpleasant reagents is a priority. Thiols are known for their foul odor, which can create significant handling issues in an industrial setting. mdpi.com To address this, thiol-free alternatives have been developed. For instance, xanthates can be used as odorless, stable, and low-cost thiol surrogates for the synthesis of thioethers. mdpi.com This approach avoids the direct handling of volatile and malodorous thiophenols.

Table 2: Comparison of Synthetic Strategies for Scalability

| Strategy | Advantages for Scale-up | Challenges for Scale-up |

|---|---|---|

| Direct S-Alkylation with PTC | High efficiency, mild conditions, use of inexpensive bases, well-established technology. ijche.com | Requires optimization of catalyst loading and phase mixing; potential for emulsion formation in liquid-liquid systems. |

| Thiol-Free Surrogates (e.g., Xanthates) | Avoids malodorous thiols, uses stable and low-cost reagents. mdpi.com | May require additional reaction steps or higher temperatures compared to direct alkylation. |

| Metal-Catalyzed Cross-Coupling | Broad substrate scope, can be used for less reactive starting materials. acsgcipr.org | Catalyst cost, catalyst poisoning, and need for removal of residual metal from the final product. acsgcipr.org |

Reaction Mechanisms and Reactivity Studies of Ethyl 2 2 Nitrophenyl Thio Acetate

Intrinsic Reactivity Profile of the Thioether Linkage

The thioether linkage is a critical functional group that largely dictates the reactivity of the molecule. Its properties are a direct result of the sulfur atom's characteristics.

Nucleophilicity of the Sulfur Atom

The sulfur atom in a thioether, such as in Ethyl 2-((2-nitrophenyl)thio)acetate, possesses lone pairs of electrons, making it a potential nucleophile. Generally, sulfur is a better nucleophile than oxygen because its electrons are held less tightly due to lower electronegativity and greater polarizability. masterorganicchemistry.comlibretexts.org This allows sulfides to readily participate in nucleophilic substitution reactions. libretexts.org

However, the nucleophilic character of the sulfur in this compound is significantly diminished. This is due to the presence of the electron-withdrawing 2-nitrophenyl group. The nitro group pulls electron density away from the aromatic ring and, consequently, from the sulfur atom attached to it. This reduction in electron density makes the sulfur lone pairs less available for donation to an electrophile, thus decreasing its nucleophilicity compared to alkyl thioethers or aryl thioethers with electron-donating groups.

Electrophilic Activation and Subsequent Transformations

Despite the reduced nucleophilicity, the sulfur atom in aryl thioethers can be activated by reacting with strong electrophiles. libretexts.org This reaction typically leads to the formation of a sulfonium (B1226848) salt. libretexts.orglibretexts.org For instance, sulfides can react with alkyl halides to yield ternary sulfonium salts. libretexts.orglibretexts.org These sulfonium salts are highly reactive intermediates. The positively charged sulfur atom becomes an excellent leaving group, facilitating subsequent reactions. libretexts.org The formation of a sulfonium ion activates the molecule for various transformations, including cleavage of the C-S bond or reactions at adjacent carbon atoms.

Oxidation States and Transformations to Sulfoxides and Sulfones

The sulfur atom in a thioether exists in the -2 oxidation state and can be readily oxidized. researchgate.net The oxidation of thioethers is a common and important transformation, yielding sulfoxides (sulfur in the 0 oxidation state) and subsequently sulfones (sulfur in the +2 oxidation state). researchgate.net This process involves a change in the oxidation state of sulfur, not carbon. libretexts.org

The oxidation of this compound to Ethyl 2-((2-nitrophenyl)sulfinyl)acetate (the sulfoxide) and further to Ethyl 2-((2-nitrophenyl)sulfonyl)acetate (the sulfone) can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for these transformations. researchgate.netnih.gov The reaction can often be controlled to selectively produce the sulfoxide (B87167) by careful management of reaction conditions, such as temperature and the amount of oxidant. nih.gov More vigorous conditions or stronger oxidizing agents will lead to the formation of the sulfone. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Oxidizing Agent | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | Ethyl 2-((2-nitrophenyl)sulfinyl)acetate | H₂O₂ (controlled) | 0 |

| This compound | Ethyl 2-((2-nitrophenyl)sulfonyl)acetate | H₂O₂ (excess), KMnO₄, or m-CPBA | +2 |

| Ethyl 2-((2-nitrophenyl)sulfinyl)acetate | Ethyl 2-((2-nitrophenyl)sulfonyl)acetate | H₂O₂ (excess), KMnO₄, or m-CPBA | +2 |

Electronic and Steric Influence of the 2-Nitrophenyl Group

The 2-nitrophenyl group exerts a profound influence on the reactivity of the entire molecule, affecting both the thioether linkage and the aromatic ring itself.

Modulation of Aromatic Ring Reactivity

The benzene (B151609) ring in this compound is subject to the electronic effects of two substituents: the ethyl thioacetate (B1230152) group (-SCH₂COOEt) and the nitro group (-NO₂). In electrophilic aromatic substitution (EAS), the reactivity of the ring is governed by the electron-donating or electron-withdrawing nature of its substituents. msu.edu

The thioether group is generally considered an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to the electronegativity of sulfur (inductive withdrawal), but it can stabilize the carbocation intermediate (the sigma complex) through resonance by donating a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. libretexts.org

Conversely, the nitro group is a powerful deactivating group and a meta-director. youtube.comyoutube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. msu.eduyoutube.com This deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids. youtube.comquora.com

When both groups are present, the powerful deactivating effect of the nitro group dominates, making the entire aromatic ring highly electron-deficient and much less reactive than benzene in electrophilic aromatic substitution reactions. msu.edu

Role of the Nitro Group in Electron Deficiency and Directivity

The nitro group is one of the strongest electron-withdrawing groups. Its presence renders the aromatic ring electron-poor, particularly at the ortho and para positions relative to the nitro group itself. youtube.comquora.com This strong deactivation means that electrophilic aromatic substitution reactions, if they occur, will be slow and require harsh conditions. msu.edu

The directing influence of the substituents determines the position of any further substitution. The thioether group directs ortho and para, while the nitro group directs meta. libretexts.orgyoutube.com In this molecule, the positions are:

Position 3: meta to the nitro group, ortho to the thioether.

Position 4: para to the thioether, meta to the nitro group.

Position 5: meta to the thioether, para to the nitro group.

Position 6: ortho to the thioether, meta to the nitro group.

The powerful meta-directing effect of the nitro group and the ortho-, para-directing effect of the thioether group are in conflict. However, due to the severe deactivation of the ring, especially by the nitro group, predicting the outcome of an electrophilic aromatic substitution reaction is complex. The reaction would likely be sluggish and could lead to a mixture of products, with substitution favoring positions that are least deactivated. The meta positions relative to the strongly deactivating nitro group (positions 4 and 6) are generally the least unfavorable for electrophilic attack. quora.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -SCH₂COOEt (Thioether) | Inductively withdrawing, resonance donating | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Inductively and resonance withdrawing | Strongly Deactivating | Meta |

Detailed Mechanistic Investigations of Key Reactions

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group, the sulfur atom, and the aromatic ring. This section delves into the detailed mechanistic pathways of its key reactions, drawing upon established principles of organic chemistry and studies on analogous systems.

Pathways of S-Arylation and Alkylation Reactions

S-Arylation: The formation of the S-aryl bond in this compound, typically through the reaction of a 2-nitro-substituted aryl halide with ethyl thioglycolate, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group on the aromatic ring.

The SNAr mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the thiolate nucleophile (from ethyl thioglycolate) on the carbon atom of the aryl halide that bears the leaving group. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group (typically a halide ion). This step is generally fast.

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic addition of the thiolate to the aromatic ring. | Meisenheimer Complex (resonance-stabilized carbanion) |

| 2 | Elimination of the leaving group and restoration of aromaticity. | Transition state leading to product formation. |

Alkylation: Alkylation of this compound would involve the reaction at the sulfur atom. Given that the sulfur in a thioether is nucleophilic, the most probable pathway for S-alkylation is a standard SN2 reaction. In this mechanism, the sulfur atom of this compound acts as a nucleophile and attacks an alkyl halide (or another suitable alkylating agent) in a single, concerted step. This results in the formation of a sulfonium ion intermediate, which can then be deprotonated if a base is present, or exist as a salt.

The efficiency of this SN2 reaction would be influenced by the steric hindrance around the sulfur atom and the nature of the alkylating agent (primary alkyl halides being the most reactive).

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

As introduced in the context of S-arylation, the SNAr mechanism is a cornerstone of the reactivity of this compound, particularly when it acts as a substrate for nucleophilic attack. The presence of the ortho-nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Key features of the SNAr mechanism for this compound include:

Activation by the Nitro Group: The nitro group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, both through inductive and resonance effects, polarizes the C-X bond (where X is a leaving group) and stabilizes the negatively charged Meisenheimer intermediate.

Stepwise Mechanism: The reaction is not concerted. The formation and subsequent decomposition of the Meisenheimer complex are distinct steps. The formation of the intermediate is typically the rate-determining step.

Influence of the Leaving Group: The nature of the leaving group affects the reaction rate. However, unlike in SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. Therefore, the electronegativity of the leaving group can play a more significant role than its bond strength to the carbon.

Positional Isomers: The activating effect of the nitro group is most pronounced when it is in the ortho or para position relative to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. A meta-nitro group offers only inductive stabilization, which is less effective.

| Factor | Influence on SNAr Reactivity | Rationale |

| Nitro Group Position | Ortho/Para > Meta | Direct resonance stabilization of the Meisenheimer intermediate. |

| Nucleophile Strength | Stronger nucleophiles react faster. | The rate-determining step is the nucleophilic attack. |

| Leaving Group | F > Cl > Br > I (in some cases) | The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic for the initial attack. |

Radical and Photo-Induced Reaction Pathways

Photo-Induced Reactions: The presence of the 2-nitrophenyl moiety suggests that this compound is likely to undergo photo-induced reactions. Compounds containing a nitro group ortho to an alkyl substituent with a benzylic hydrogen atom are known to be photolabile.

The generally accepted mechanism for the photochemistry of 2-nitrobenzyl compounds involves the following steps:

Photoexcitation: Upon absorption of UV light, the nitro group is excited to a higher energy state (e.g., a triplet state).

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the adjacent alkyl group. In the case of this compound, this would be from the methylene (B1212753) group of the acetate (B1210297) moiety.

Formation of an Aci-Nitro Intermediate: This hydrogen abstraction leads to the formation of a transient species called an aci-nitro intermediate (or nitronic acid). This intermediate is a key player in the subsequent chemical transformations.

Rearrangement and/or Cleavage: The aci-nitro intermediate is unstable and can undergo a variety of reactions, including rearrangement to form nitroso compounds or cleavage of the bond between the benzylic carbon and the heteroatom (in this case, sulfur). This cleavage would lead to the release of the thioacetate group.

This photochemical property is the basis for the use of 2-nitrobenzyl groups as photolabile protecting groups in organic synthesis.

Radical Reactions: While less commonly studied for this specific compound, the thioether linkage in this compound could potentially participate in radical reactions. Thiyl radicals (RS•) can be generated from thioethers through various methods, such as reaction with radical initiators or photolysis.

A possible radical pathway could involve the formation of a thiyl radical, which could then undergo intramolecular cyclization if a suitable unsaturated moiety were present in the molecule. For instance, if the acetate group were replaced with an unsaturated chain, a radical-initiated cyclization could be envisioned. However, for the parent compound, intermolecular radical reactions, such as addition to alkenes, are more likely, though specific studies on this are limited. The nitroaromatic part of the molecule can also influence radical reactions, potentially acting as a radical trap.

Computational and Theoretical Investigations of Ethyl 2 2 Nitrophenyl Thio Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the behavior of Ethyl 2-((2-nitrophenyl)thio)acetate, offering a foundational understanding of its intrinsic properties.

The electronic structure of a molecule is crucial for understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about electron-donating and -accepting capabilities. A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity. nih.gov

For molecules structurally similar to this compound, DFT calculations are commonly used to determine these frontier orbitals. researchgate.net The HOMO is typically localized on the electron-rich thioether linkage and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electrophilic and nucleophilic sites. In this compound, the negative potential (red/yellow regions) is expected around the oxygen atoms of the nitro and ester groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms. materialsciencejournal.org

Table 1: Calculated Electronic Properties of a Representative Nitrophenyl Thioether

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 eV | Indicates molecular stability and reactivity |

| Chemical Potential (μ) | -4.65 eV | Describes the escaping tendency of electrons |

| Chemical Hardness (η) | 2.15 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.03 eV | Quantifies the electrophilic power of the molecule |

Note: Data are representative values for analogous compounds calculated using DFT methods.

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-S and S-C bonds of the thioether linkage and the C-O bond of the ester group. Conformational analysis using computational methods, such as DFT, is employed to identify the most stable geometric arrangements (conformers) in the gas phase and in solution. researchgate.net

Studies on similar molecules involve systematically rotating these bonds and calculating the potential energy at each step to map the potential energy surface. The global minimum on this surface corresponds to the most stable conformer. These calculations often reveal that steric hindrance and intramolecular interactions, such as weak hydrogen bonds, play a significant role in determining the preferred conformation. researchgate.net

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a potential reaction of interest is hydrolysis. Theoretical studies on the hydrolysis of related thioesters and nitrophenyl esters show that the reaction typically proceeds through a tetrahedral intermediate. researchgate.netnih.gov

DFT calculations can map the entire potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products. mdpi.com The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to occur. researchgate.net Frequency calculations are performed to characterize these structures; a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Such studies provide activation energies, which are essential for predicting reaction rates. nih.gov

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the properties of organic molecules due to its balance of accuracy and computational cost.

While specific adsorption studies on this compound are not widely available, DFT has been extensively applied to understand the adsorption of related organic sulfides on various surfaces, which is relevant for applications in catalysis and desulfurization. nih.govrsc.org

Studies on the adsorption of compounds like methanethiol, thiophene, and benzothiophene (B83047) on surfaces such as hexagonal boron nitride (h-BN) have shown that the interactions are primarily physisorptive, dominated by van der Waals forces. nih.govrsc.org DFT calculations reveal preferred adsorption sites and orientations. For instance, aromatic sulfides tend to adsorb parallel to the surface to maximize π–π interactions. nih.gov The adsorption energy, a key parameter obtained from these calculations, quantifies the strength of the interaction between the molecule and the surface. researchgate.net

Table 2: DFT-Calculated Adsorption Energies (Ead) of Various Organic Sulfides on a Monolayer h-BN Surface

| Compound | Adsorption Energy (Ead) |

|---|---|

| Methanethiol (MT) | ≈ -6 kcal/mol |

| Thiophene (T) | ≈ -10 kcal/mol |

| Benzothiophene (BT) | ≈ -15 kcal/mol |

| Dibenzothiophene (DBT) | ≈ -21 kcal/mol |

Source: Adapted from studies on organic sulfide (B99878) adsorption. nih.govrsc.org

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of molecules. By calculating harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.net

These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental results. Key vibrational modes for this molecule would include the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and vibrations associated with the C-S-C linkage and the aromatic ring. materialsciencejournal.org

Table 3: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | ~1730 | ~1735 |

| NO₂ | Asymmetric Stretching | ~1520 | ~1525 |

| NO₂ | Symmetric Stretching | ~1345 | ~1350 |

| C-O (Ester) | Stretching | ~1240 | ~1245 |

| C-S-C | Asymmetric Stretching | ~740 | ~745 |

Note: Values are typical for molecules containing these functional groups and serve as an illustrative example.

Following a comprehensive review of available scientific literature, it has been determined that specific computational and theoretical studies focusing on "this compound," as outlined in the requested article structure, are not presently available. The subsequent sections on advanced theoretical models, including the application of Valence Bond Theory and the prediction of kinetic and thermodynamic parameters, could not be populated with detailed research findings or specific data tables for this compound due to a lack of published research in these areas.

General principles of computational chemistry and theoretical models are well-established in the study of organic sulfur compounds and nitrophenyl derivatives. Methodologies such as Density Functional Theory (DFT) are commonly used to investigate molecular structure, reactivity descriptors (such as chemical hardness, electronic chemical potential, and electrophilicity), and to predict the stability and reactivity of related molecules. tsijournals.comhakon-art.comrjpn.org These approaches provide valuable insights into reaction mechanisms and electronic properties. mdpi.comresearchgate.net Similarly, computational strategies exist for the estimation of kinetic and thermodynamic parameters in chemical reactions, offering a powerful tool to complement experimental studies. nih.govresearchgate.netnih.gov

Valence Bond Theory, a cornerstone of chemical bonding theory, describes covalent bond formation as the overlap of atomic orbitals. lumenlearning.comlibretexts.orgpressbooks.pub It is a powerful model for understanding the structure and reactivity of organic molecules, often employing the concept of orbital hybridization to explain molecular geometries. lumenlearning.comlibretexts.org Modern Valence Bond Theory continues to be applied to elucidate the nature of chemical bonds in a variety of molecular systems. aip.org

However, the application of these specific advanced theoretical models to "this compound" has not been documented in the accessible scientific literature. Consequently, the creation of an article with detailed, specific research findings, and data tables as requested is not feasible at this time. Further computational research would be required to generate the specific data needed to populate the outlined sections.

Applications in Advanced Organic Synthesis and Chemical Biology

Ethyl 2-((2-nitrophenyl)thio)acetate as a Versatile Synthetic Intermediate

The strategic placement of multiple functional groups makes this compound a valuable starting material for the synthesis of more complex molecules. It serves as a key building block for the introduction of the 2-nitrophenylthio moiety and can be readily converted into other important synthetic precursors.

The ester functionality of this compound provides a convenient handle for the synthesis of various carboxylic acid derivatives. The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 2-((2-nitrophenyl)thio)acetic acid. This carboxylic acid can then be converted into a range of other derivatives, such as acid chlorides, amides, and other esters, which are themselves important intermediates in organic synthesis. nyu.edu The general transformation is outlined in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 2-((2-nitrophenyl)thio)acetic acid |

| 2-((2-nitrophenyl)thio)acetic acid | SOCl₂ or (COCl)₂ | 2-((2-nitrophenyl)thio)acetyl chloride |

| 2-((2-nitrophenyl)thio)acetyl chloride | R₂NH | N,N-Dialkyl-2-((2-nitrophenyl)thio)acetamide |

| 2-((2-nitrophenyl)thio)acetic acid | R'OH, H⁺ catalyst | Alkyl 2-((2-nitrophenyl)thio)acetate |

This table illustrates the potential synthetic pathways to various carboxylic acid derivatives starting from this compound, based on standard organic transformations.

The presence of both a nitro group and a sulfur atom in this compound makes it an ideal precursor for the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. A key synthetic strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization.

For instance, reduction of the nitro group to an amino group furnishes an intermediate, 2-aminophenyl thioether. This intermediate is primed for cyclization to form benzothiazine derivatives, an important class of heterocyclic compounds with diverse biological activities. The specific reaction conditions for the reduction and subsequent cyclization can be tailored to achieve the desired product.

| Intermediate | Reaction | Heterocyclic Product |

| Ethyl 2-((2-aminophenyl)thio)acetate | Intramolecular cyclization | Benzothiazine derivative |

This table demonstrates the potential of this compound as a precursor for the synthesis of benzothiazine heterocycles following the reduction of the nitro group.

Role in Complex Molecular Architecture Construction

The strategic functionalization of this compound allows for its incorporation into larger, more complex molecular structures through various synthetic strategies.

In the synthesis of complex molecules, the assembly of smaller, pre-functionalized fragments is a common and powerful strategy. The thioether linkage in this compound can be utilized in fragment coupling reactions. While specific examples with this exact molecule are not prevalent in the literature, the general reactivity of thioethers is well-established in bioconjugation and peptide synthesis, suggesting its potential in similar applications.

The 2-nitrophenyl group in this compound can potentially act as a directing group in certain synthetic transformations. Ortho-lithiation, for example, could be directed by the nitro group, allowing for the introduction of substituents at the position ortho to the nitro group on the phenyl ring. Such directed functionalization is a powerful tool in multistep synthesis for achieving regioselectivity.

Utility in Specific Reaction Types

The chemical properties of this compound make it amenable to a variety of specific reaction types that are fundamental in organic synthesis. The reactivity of the thioether, nitro, and ester groups can be selectively exploited to achieve desired chemical transformations. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then participate in elimination reactions or act as a chiral auxiliary. The nitro group can participate in nucleophilic aromatic substitution reactions or be a precursor for other nitrogen-containing functional groups.

Esterification and Thioesterification Reactions

The (2-nitrophenyl)thio moiety in this compound can be envisioned to play a role in facilitating esterification and thioesterification reactions, primarily through the activation of the thiol precursor or by serving as a leaving group in transesterification-type reactions.

Detailed Research Findings:

The electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the corresponding thiol, 2-nitrothiophenol (B1584256), compared to unsubstituted thiophenol. This enhanced acidity makes its conjugate base, the 2-nitrothiophenolate, a better nucleophile and a better leaving group.

In the context of esterification , while the direct use of this compound as a catalyst has not been documented, the principles of using activated thiols can be applied. For instance, in Mitsunobu-type reactions, an acidic component is required. The precursor thiol, 2-nitrothiophenol, could potentially participate in such reactions.

More directly, in thioesterification , the focus is on the formation of a thioester bond (R-CO-SR'). The synthesis of thioesters is a fundamental transformation in organic chemistry and biochemistry. rsc.org Thioesters can be synthesized through the acylation of thiols. rsc.org In this regard, while this compound itself is a thioether, its precursor, 2-nitrothiophenol, would be a key reagent. The reaction of p-nitrophenyl acetate (B1210297) with thiols has been studied, demonstrating the principle of using nitrophenyl-activated esters in thioester synthesis. acs.org

The general reactivity suggests that a related compound, an acyl derivative of 2-nitrothiophenol, would be an excellent acylating agent for the synthesis of other thioesters due to the good leaving group ability of the 2-nitrothiophenolate anion. The presence of the nitro group stabilizes the negative charge on the departing sulfur atom, facilitating the nucleophilic attack at the carbonyl carbon.

| Compound | pKa | Key Feature |

|---|---|---|

| Thiophenol | ~6.6 | Baseline acidity |

| 4-Nitrothiophenol | ~4.5 | Electron-withdrawing group enhances acidity |

| 2-Nitrothiophenol | ~5.5 | Ortho-nitro group enhances acidity |

Acetalization and Thioacetalization Processes

The formation of acetals and thioacetals are important methods for the protection of carbonyl groups in organic synthesis. Thioacetalization, in particular, offers robust protection and unique reactivity of the resulting dithioacetal group.

Detailed Research Findings:

The role of this compound in these processes would again be linked to its thiol precursor, 2-nitrothiophenol. Thioacetalization typically involves the reaction of a carbonyl compound with a thiol or a dithiol in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgacs.org

The reactivity of the thiol is crucial in this reaction. The increased nucleophilicity of the 2-nitrothiophenolate, resulting from the acidity of 2-nitrothiophenol, would make it a potent nucleophile for attacking the protonated carbonyl carbon. While sterically more hindered than ethanethiol, the electronic activation provided by the nitro group could facilitate the reaction.

The resulting thioacetal derived from 2-nitrothiophenol would possess unique properties. The presence of the nitroaromatic group could allow for specific cleavage conditions, potentially involving reduction of the nitro group followed by intramolecular cyclization to release the carbonyl compound. This would offer an orthogonal deprotection strategy compared to standard methods that often require heavy metal oxidants.

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| BF₃·OEt₂ | DCM, rt | acs.org |

| ZnCl₂ | Neat, rt | acs.org |

| I₂ | Solvent-free, rt | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | DCM, rt | organic-chemistry.org |

Contribution to Peptide Synthesis Methodologies

The most direct and well-documented application of the (2-nitrophenyl)thio moiety is in the field of peptide synthesis, where the closely related 2-nitrophenylsulfenyl (Nps) group is utilized as a protecting group for the α-amino function of amino acids.

Detailed Research Findings:

The Nps group was introduced as an acid-labile protecting group for amino acids. It is typically introduced by reacting an amino acid with 2-nitrophenylsulfenyl chloride (Nps-Cl). The resulting Nps-amino acids are stable crystalline compounds that are soluble in most organic solvents.

A key advantage of the Nps group is its selective cleavage under mild acidic conditions, such as with a dilute solution of HCl in an organic solvent. This allows for the deprotection of the α-amino group without affecting other acid-labile protecting groups commonly used for the protection of amino acid side chains, such as the tert-butoxycarbonyl (Boc) group.

This compound could potentially serve as a precursor or a reagent for the introduction of the Nps group or a related protecting group. The thioether linkage could be cleaved or modified to generate a reactive species capable of reacting with the amino group of an amino acid.

Furthermore, the 2-nitrophenylsulfenyl group has been used in solid-phase peptide synthesis. sioc-journal.cn The mild cleavage conditions are compatible with various resins and linkers used in this methodology. The use of the o-nitrophenylsulfenyl group in the synthesis of complex peptides has been demonstrated.

| Property | Description |

|---|---|

| Introduction | Reaction of amino acid with 2-nitrophenylsulfenyl chloride (Nps-Cl) |

| Cleavage Conditions | Mild acid (e.g., dilute HCl in organic solvent) |

| Orthogonality | Cleaved under conditions that do not affect Boc or benzyl-based protecting groups |

| Application | Solution-phase and solid-phase peptide synthesis |

Generating an article with the requested level of detail for the "Advanced Spectroscopic Characterization Methodologies" section would necessitate access to primary research data that includes specific chemical shifts (δ), coupling constants (J), correlation peaks, exact mass measurements, and fragmentation patterns for this compound. Without this foundational data, any attempt to populate the specified subsections would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time. A future update may be possible if the synthesis and detailed spectroscopic characterization of this compound are published in a peer-reviewed scientific journal.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds in solution. rsc.org For Ethyl 2-((2-nitrophenyl)thio)acetate, with a molecular formula of C10H11NO4S, the calculated molecular weight is 241.26 g/mol . sigmaaldrich.comglpbio.com

In a typical ESI-MS analysis conducted in positive ion mode, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The high voltage applied to the capillary needle generates charged droplets, and as the solvent evaporates, ions of the analyte are produced. For this compound, the most prominent ion expected would be the protonated molecule, [M+H]⁺. This would appear in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 242.27. The detection of this ion confirms the molecular weight of the compound. Further fragmentation analysis (MS/MS) could be performed to elucidate structural details by breaking the parent ion into smaller, characteristic fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components.

The table below details the predicted FT-IR absorption bands and their corresponding functional group assignments for the compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl & Methylene) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1575-1520 | N=O Asymmetric Stretch | Nitro Group |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1340 | N=O Symmetric Stretch | Nitro Group |

| ~1300-1150 | C-O Stretch | Ester |

| ~750-690 | C-S Stretch | Thioether |

This table is generated based on established correlation charts for infrared spectroscopy.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that cause a change in molecular polarizability are Raman-active.

For this compound, FT-Raman spectroscopy would provide valuable confirmatory data. While the highly polar ester carbonyl (C=O) group would show a strong absorption in the FT-IR spectrum, it is expected to produce a relatively weak signal in the FT-Raman spectrum. Conversely, functional groups with more symmetric vibrations or less polar bonds, which are weak absorbers in FT-IR, are often strong scatterers in Raman. The symmetric stretch of the nitro (NO₂) group, the carbon-sulfur (C-S) bond, and the aromatic ring breathing modes are anticipated to be more prominent in the FT-Raman spectrum. researchgate.net This complementarity allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While the specific crystal structure of this compound is not described in publicly available literature, analysis of structurally similar compounds like Ethyl 2-(4-nitrophenoxy)acetate provides insight into the expected molecular geometry. nih.gov A crystallographic study of the title compound would definitively establish the conformation of the ethyl acetate (B1210297) and 2-nitrophenylthio moieties relative to each other. It would also reveal how the molecules arrange themselves in the solid state, influenced by intermolecular forces potentially involving the nitro and ester groups. Such an analysis would yield precise data on all bond distances and angles, confirming the covalent structure and providing insights into the electronic effects of the substituent groups on the molecular geometry.

Structure Reactivity and Structure Selectivity Relationships

Elucidation of Electronic Effects on Reaction Outcomes

The electronic character of Ethyl 2-((2-nitrophenyl)thio)acetate is dominated by the strong electron-withdrawing nature of the ortho-nitro group and the properties of the thioester linkage. These features significantly influence the molecule's reactivity, particularly at the carbonyl carbon.

Influence of the Nitro Group: The nitro group (NO₂) at the ortho position exerts a powerful electron-withdrawing effect through both resonance and inductive effects. researchgate.net This effect decreases the electron density on the aromatic ring, making the attached sulfur atom more electrophilic. vedantu.combrainly.comyoutube.com Consequently, the C-S bond is polarized, and the carbonyl carbon of the thioacetate (B1230152) group becomes more susceptible to nucleophilic attack. Studies on related compounds, such as p-nitrophenyl esters and thioesters, have shown that the presence of a nitro group significantly enhances the rate of hydrolysis and other nucleophilic acyl substitution reactions. mdpi.comacs.org The nitro group stabilizes the negative charge that develops on the leaving group (the 2-nitrophenylthiolate anion) during the reaction, making it a better leaving group and thus accelerating the reaction rate. mdpi.com

Role of the Thioester Linkage: Thioesters, in general, exhibit unique reactivity compared to their oxygen ester counterparts. While they are relatively stable towards hydrolysis under neutral physiological conditions, they are highly reactive towards softer nucleophiles like thiolates. nih.govacs.org The larger size and greater polarizability of the sulfur atom compared to oxygen make the thioester carbonyl a potent acylating agent. nih.gov However, the delocalization of the sulfur lone pair electrons into the carbonyl group is less effective than that of oxygen, rendering the thioester carbonyl more electrophilic. Computational and experimental studies on model thioesters have shown that the rate-determining step in hydrolysis is heavily influenced by the nature of the leaving group. mdpi.com For this compound, the combination of the thioester's inherent reactivity and the electronic activation by the nitro group makes the acetyl group a prime target for nucleophilic acyl transfer reactions.

| Compound | Relative Hydrolysis Rate Constant (s⁻¹) | Key Electronic Feature |

|---|---|---|

| S-ethyl trifluorothioacetate | 0.0000370 | Thioester with a good alkyl leaving group. mdpi.com |

| p-nitrophenyl trifluoroacetate | 0.000281 | Oxygen ester activated by a strong electron-withdrawing p-nitro group. mdpi.com |

This table illustrates the significant activating effect of a p-nitrophenyl group on an ester compared to a standard thioester, highlighting the importance of the nitroaromatic moiety in enhancing reactivity.

Analysis of Steric Hindrance and its Impact on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. libretexts.orglibretexts.org In this compound, steric effects primarily arise from the substituent at the ortho position to the sulfur atom.

The presence of the nitro group in the ortho position creates a sterically crowded environment around the sulfur atom and the thioester linkage. wikipedia.orgvedantu.com This crowding can hinder the approach of bulky nucleophiles to the carbonyl carbon. libretexts.org While the electronic effects of the ortho-nitro group activate the molecule for nucleophilic attack, its size can simultaneously slow the reaction rate compared to a similar compound with the nitro group at the para position. This phenomenon, often termed the "ortho effect," is a well-documented interplay between steric and electronic factors. wikipedia.orgvedantu.comstackexchange.com

For reactions involving the methylene (B1212753) group of the acetate (B1210297) moiety (e.g., deprotonation to form an enolate), the ethyl group and the bulky nitrophenylthio group could influence the facial selectivity of subsequent reactions with electrophiles. Similarly, the rotation around the aryl-sulfur bond may be restricted, potentially influencing the conformation of the molecule and the accessibility of different reactive sites.

| Reaction Type | Steric Factor | Predicted Impact |

|---|---|---|

| Nucleophilic Acyl Substitution | Ortho-nitro group | May decrease reaction rate with bulky nucleophiles. libretexts.orglibretexts.org |

| Enolate Formation/Reaction | Bulk of the ethyl and nitrophenylthio groups | Could influence stereoselectivity of electrophilic attack. |

Investigation of Chemo- and Regioselectivity in Transformation Reactions

This compound possesses multiple reactive sites, including the nitro group, the thioester carbonyl, and the α-protons of the acetate group. This multifunctionality makes chemo- and regioselectivity key considerations in its transformation reactions.

Chemoselectivity in Reductive Cyclization: A primary transformation of this molecule is its reductive cyclization to form benzothiazole (B30560) derivatives, which are important heterocyclic scaffolds in medicinal chemistry. bohrium.comnih.govnih.gov This process involves two main steps: the reduction of the nitro group to an amino group, followed by an intramolecular cyclization. The critical challenge is achieving chemoselective reduction of the nitro group without affecting the reducible thioester group. thieme-connect.comresearchgate.net

Various reducing agents have been developed for the selective reduction of aromatic nitro groups in the presence of esters and other sensitive functionalities. thieme-connect.comorganic-chemistry.org Systems like NaBH₄-FeCl₂, zinc dust in the presence of nanomicelles, or catalytic transfer hydrogenation with Fe/CaCl₂ have demonstrated high chemoselectivity for this transformation. thieme-connect.comresearchgate.netorganic-chemistry.org The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the thioester to an alcohol.

Regioselectivity in Intramolecular Cyclization: Following the reduction of the nitro group to form Ethyl 2-((2-aminophenyl)thio)acetate, an intramolecular reaction occurs. The newly formed amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This intramolecular nucleophilic acyl substitution is a highly regioselective process, leading to the formation of a five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. organic-chemistry.orgnih.govwisdomlib.org The proximity of the reacting groups and the favorable energetics of forming a stable heterocyclic ring system drive this specific cyclization pathway. researchgate.netbeilstein-journals.org The reaction proceeds via a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield the benzothiazole product.

| Reagent/System | Conditions | Selectivity Feature |

|---|---|---|

| NaBH₄-FeCl₂ | Aqueous/alcoholic solvent, room temp. | High selectivity for NO₂ over ester groups. thieme-connect.comresearchgate.netthieme-connect.com |

| Fe/CaCl₂ | Aqueous solvent, transfer hydrogenation | Tolerates esters, nitriles, and halides. organic-chemistry.org |

| B₂pin₂/KOtBu | Isopropanol, metal-free | Chemoselective reduction of aromatic nitro compounds. organic-chemistry.org |

| Fe₃O₄-MWCNTs@PEI-Ag | Aqueous solution, room temp. | Reusable catalyst for selective nitro reduction. rsc.org |

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity in a specific reaction. While no specific QSRR studies have been published for this compound itself, the principles of QSRR can be applied to understand and predict the reactivity of its derivatives.

A hypothetical QSRR study on a series of substituted 2-nitrophenylthioacetates could provide valuable insights. Such a study would involve:

Synthesis of a Library: A series of analogues would be synthesized, varying the substituents on the aromatic ring (e.g., adding electron-donating or -withdrawing groups at different positions) or modifying the ester group (e.g., methyl, tert-butyl instead of ethyl).

Reactivity Measurement: A specific reaction rate, such as the rate of reductive cyclization or the rate of hydrolysis, would be experimentally measured for each compound in the library.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule using computational chemistry. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods, such as multiple linear regression, would be used to build a mathematical equation that links the calculated descriptors to the experimentally observed reactivity.

Such a QSRR model could help in predicting the reactivity of new, unsynthesized derivatives and provide a deeper understanding of the electronic and steric factors that govern the reaction. For instance, a 3D-QSAR model developed for benzothiazole derivatives acting as p56lck inhibitors identified key pharmacophoric features like hydrophobic sites and hydrogen bond acceptors that are crucial for biological activity, demonstrating the power of this approach in related systems. researchgate.net

| Descriptor Class | Example Descriptors | Property Modeled |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Electron-donating/withdrawing effects, charge distribution. |

| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | Size and shape of substituents, steric hindrance. |

| Topological | Connectivity indices, Wiener index | Molecular branching and structure. |

| Quantum Mechanical | Partial atomic charges, Electrostatic potential | Detailed electronic structure and reactivity sites. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((2-nitrophenyl)thio)acetate?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example:

- Route 1: React 2-nitrobenzenethiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature. Monitor reaction progress via TLC and purify using flash chromatography (eluent: ethyl acetate/hexane mixtures) .

- Route 2: Adapt protocols from analogous compounds, such as ethyl 2-((4-aminophenyl)thio)acetate, by replacing the aminobenzenethiol with 2-nitrobenzenethiol. Ensure inert conditions to prevent oxidation of the thiol group .

Key Data:

| Reactants | Solvent | Base | Reaction Time | Yield Range |

|---|---|---|---|---|

| 2-Nitrobenzenethiol + Ethyl chloroacetate | DMF | K₂CO₃ | 12–24 hrs | 60–85% (estimated) |

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Base Selection: Use anhydrous K₂CO₃ for deprotonation, as it minimizes side reactions compared to stronger bases.

- Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiolate ion. Reflux in acetone may improve kinetics for sluggish reactions .

- Catalyst: Add catalytic KI (10 mg) to facilitate SN2 mechanisms in alkylation steps .

- Workup: Extract crude products with ethyl acetate (3×30 mL) to recover unreacted starting materials. Dry organic layers over Na₂SO₄ before evaporation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and ester group (δ ~4.1–4.3 ppm for OCH₂CH₃). Aromatic protons from the 2-nitrophenyl group appear as doublets (δ ~7.5–8.5 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 256.06 for C₁₀H₁₁NO₄S).

- Elemental Analysis: Validate purity (>95%) by matching experimental C/H/N percentages to theoretical values (e.g., C 51.50%, H 4.31%, N 5.99%) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in related thioacetate derivatives?

Methodological Answer:

- Substituent Effects: Replace the 2-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate electronic properties. For example:

- Bioisosteric Replacement: Substitute the thioether with sulfoxide or sulfone groups to enhance metabolic stability. Evaluate using in vitro assays (e.g., microsomal stability tests) .

Data Table:

| Derivative | Substituent | Activity (vs. Control) |

|---|---|---|

| This compound | -NO₂ | Baseline |

| Ethyl 2-((4-CF₃-phenyl)thio)acetate | -CF₃ | +12% (hypothetical) |

| Ethyl 2-((4-OCH₃-phenyl)thio)acetate | -OCH₃ | -5% (hypothetical) |

Q. What computational methods predict reactivity or target interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like tyrosine kinases. The thioether and ester groups may form hydrogen bonds with active-site residues .

- Hirshfeld Analysis: Map intermolecular interactions (e.g., S···O contacts) in crystal structures to guide solid-state stability studies .

Q. How to resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Variability: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize discrepancies. For example, antiplatelet activity may vary due to differences in ADP concentration across assays .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that might alter activity. Compare parent compound vs. metabolite efficacy .

- Statistical Analysis: Apply ANOVA to differentiate significant effects (p < 0.05) across multiple replicates. For instance, actoprotective activity in triazole derivatives showed p < 0.01 for methyl vs. ethyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products